Mahagonate

Description

Historical Context and Emergence in Synthetic Chemistry Research

The emergence of "Mahagonate" in synthetic chemistry research is intertwined with the development of synthetic aroma compounds aimed at replicating or creating novel scent profiles. While specific historical details regarding the first synthesis explicitly labeled "this compound" are not extensively detailed in the provided search results, the compound is recognized as a synthetic fragrance material smolecule.comhekserij.nl. The broader context of synthetic aroma chemical research involves the chemical synthesis of organic compounds to be used as raw materials for perfumery blends and flavors unido.orgunido.org. This field has evolved significantly, with research focusing on identifying sensor-active components and developing efficient synthetic routes unido.orggoogle.com. The mention of "this compound" alongside other synthetic aroma molecules suggests its development likely occurred within this larger research landscape focused on creating new olfactory experiences through chemical synthesis thegoodscentscompany.comperfumerflavorist.com.

Academic Significance as a Model System in Aroma Chemical Studies

"this compound" holds academic significance as a model system primarily within the study of aroma chemicals and their olfactory characteristics. Its use as a model system stems from its distinct woody, dry, herbal-patchouli, and laurel leaf odor profile, which makes it a valuable subject for understanding how chemical structure translates to scent perception thegoodscentscompany.comperfumersapprentice.compellwall.com. Research in this area often involves classifying aroma chemicals based on their odor descriptions to facilitate the understanding of the olfactory language doingsts.com. "this compound," with its specific combination of notes, serves as an example in the ongoing effort to classify and categorize the vast array of synthetic and natural fragrance ingredients doingsts.com. Furthermore, comparisons between "this compound" and compounds with similar CAS numbers but different odor profiles, such as Poivrol, highlight its importance in studying subtle structural variations and their impact on scent, underscoring its role as a model for investigating structure-odor relationships thegoodscentscompany.comperfumersapprentice.compellwall.combasenotes.com.

Overview of Current Research Landscape and Scholarly Avenues

The current research landscape surrounding "this compound" within academic settings appears to focus on its characterization as an aroma chemical and its place within fragrance formulations. Scholarly avenues involve its inclusion in databases and literature that classify and describe aroma compounds thegoodscentscompany.comdoingsts.comgoogle.com. Research continues into understanding the nuances of its scent profile and its potential applications in creating specific fragrance types, such as woody, spicy, fougere, and chypre perfumes hekserij.nlthegoodscentscompany.compellwall.com. The ongoing effort to classify aroma chemicals and understand their olfactory contributions suggests that "this compound" remains relevant in academic studies focused on the art and science of perfumery and the development of new fragrant materials doingsts.comscribd.com. While detailed academic papers solely dedicated to the in-depth chemical research of "this compound" were not prominently found, its consistent mention in resources related to aroma chemicals and perfumery indicates its continued presence in the academic and research discourse of this specialized field thegoodscentscompany.comdoingsts.comgoogle.com.

Notational Considerations and Structural Ambiguities in Chemical Literature

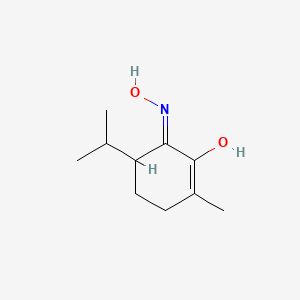

Notational considerations and structural ambiguities surrounding "this compound" are evident in chemical literature. While one PubChem entry provides a specific structure and CID for "this compound" (CID 55250799) with the molecular formula C₁₀H₁₇NO₂ and the IUPAC name (6E)-6-hydroxyimino-2-methyl-5-propan-2-ylcyclohexen-1-ol, another common association is with the CAS number 68966-86-9 nih.govchemicalbook.com. However, sources explicitly note that despite sharing the same CAS number, "this compound" is distinct from "Poivrol," indicating a significant structural or isomeric difference that results in a different odor profile thegoodscentscompany.comperfumersapprentice.compellwall.combasenotes.com. One source associates the CAS 68966-86-9 with Methyl 4(or 1)-isopropyl-1(or 4)-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate, providing a different molecular formula (C₁₄H₂₂O₂) and molecular weight (222.33 g/mol ) compared to the PubChem entry for CID 55250799 smolecule.comperfumersapprentice.com. This discrepancy highlights a notable ambiguity in the chemical literature regarding the precise structure universally denoted by "this compound," suggesting that the name might be applied to different but perhaps olfactorily related compounds, or that one represents an older or less precise identification compared to the other smolecule.comthegoodscentscompany.comperfumersapprentice.comnih.gov. This situation underscores the importance of clear and precise chemical notation in academic research to avoid confusion when discussing specific compounds and their properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

(6E)-6-hydroxyimino-2-methyl-5-propan-2-ylcyclohexen-1-ol |

InChI |

InChI=1S/C10H17NO2/c1-6(2)8-5-4-7(3)10(12)9(8)11-13/h6,8,12-13H,4-5H2,1-3H3/b11-9+ |

InChI Key |

QMTPEVQEOGPPGW-PKNBQFBNSA-N |

Isomeric SMILES |

CC1=C(/C(=N/O)/C(CC1)C(C)C)O |

Canonical SMILES |

CC1=C(C(=NO)C(CC1)C(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Routes and Reaction Mechanisms

The primary reported synthetic route to Mahagonate involves a Diels-Alder cycloaddition reaction. nih.gov This foundational method utilizes alpha-terpinene (B1210023) as the diene and methyl acrylate (B77674) as the dienophile. nih.gov

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile) to form a cyclohexene (B86901) ring. In the synthesis of this compound, alpha-terpinene, a cyclic diene, reacts with the electron-deficient dienophile, methyl acrylate. The reaction mechanism involves the cyclic movement of six pi electrons, leading to the formation of two new sigma bonds and one new pi bond, constructing the bicyclo[2.2.2]octene core of this compound. nih.gov

The reaction between alpha-terpinene (the diene) and methyl acrylate (the dienophile) results in the formation of the bicyclic structure with the ester group correctly positioned. nih.gov The bicyclo[2.2.2]octene system is formed by the cycloaddition across the conjugated double bonds of alpha-terpinene.

While specific detailed reaction conditions (temperature, pressure, solvent, reaction time) and yields for the industrial synthesis of this compound via this route were not extensively detailed in the consulted literature, the Diels-Alder reaction is a well-established method for forming cyclic systems and is widely applied in organic synthesis.

Advanced Synthetic Strategies for Stereocontrol and Regioselectivity

The Diels-Alder reaction inherently possesses the potential for both regioselectivity and stereoselectivity, which are critical considerations in the synthesis of complex molecules like this compound, although specific advanced strategies applied to this compound were not detailed in the search results.

Regioselectivity in the Diels-Alder reaction concerns the orientation of the diene and dienophile when both are substituted. For the reaction between alpha-terpinene and methyl acrylate, the substituents on both molecules can lead to different possible isomers depending on how they align during the cycloaddition. The reported structure of this compound indicates a specific regiochemical outcome from this reaction. The electronic properties of the substituents (the electron-donating isopropyl and methyl groups on alpha-terpinene and the electron-withdrawing ester group on methyl acrylate) influence the regiochemical preference of the cycloaddition, typically favoring the para or ortho products based on frontier molecular orbital interactions.

Stereoselectivity in the Diels-Alder reaction refers to the formation of specific stereoisomers (endo or exo adducts) when the dienophile has substituents. The bicyclo[2.2.2]octene system of this compound contains chiral centers, and the Diels-Alder reaction can potentially yield different stereoisomers. While the endo transition state is often favored under kinetic control due to secondary orbital interactions, the exo product can be favored under thermodynamic control. Achieving high stereoselectivity often involves careful control of reaction conditions, including temperature, pressure, solvent, and the use of catalysts or chiral auxiliaries. Although specific research findings on stereocontrol in this compound synthesis were not located, general principles of stereoselective Diels-Alder reactions, such as the use of Lewis acid catalysts or chiral catalysts, could be relevant for controlling the stereochemical outcome if specific isomers are desired.

Catalysis in this compound Synthesis and Process Optimization

Catalysis plays a significant role in many organic synthesis routes, including Diels-Alder reactions and ester formation, offering opportunities for improved reaction rates, selectivity, and milder reaction conditions. While specific catalysts employed directly in the industrial synthesis of this compound were not explicitly detailed in the search results, general catalytic approaches relevant to its synthesis can be considered.

Lewis acid catalysts are commonly used to activate dienophiles in Diels-Alder reactions, increasing their reactivity and influencing both regioselectivity and stereoselectivity. Examples of such catalysts include metal halides (e.g., AlCl3, TiCl4, ZnCl2) and organometallic complexes. The choice of catalyst can significantly impact the reaction efficiency and the distribution of isomeric products.

In the context of the ester functionality in this compound, acid or base catalysts are typically employed for esterification or transesterification reactions if the ester group is introduced or modified in a separate step. However, since the Diels-Alder reaction utilizes methyl acrylate, the ester group is already present in the dienophile.

Process optimization in this compound synthesis would involve studying and controlling various parameters such as temperature, pressure, reactant concentrations, solvent effects, and catalyst loading to maximize yield, purity, and selectivity, while minimizing reaction time and energy consumption. The use of heterogeneous catalysts could also offer advantages in terms of separation and recycling.

Derivatization Pathways and Functional Group Interconversions

This compound, possessing an ester group and a carbon-carbon double bond within a bicyclic structure, can undergo various chemical transformations characteristic of these functional groups. The search results indicate that this compound exhibits typical reactions of ester compounds. wikipedia.org

Key derivatization pathways and functional group interconversions applicable to this compound include:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. wikipedia.org This is a fundamental transformation that can alter the polarity and reactivity of the molecule.

Transesterification: this compound can react with other alcohols in the presence of an acid or base catalyst to exchange the methyl group of the ester with a different alkyl or aryl group, leading to new ester derivatives. wikipedia.org

Reduction: The ester group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride (DIBAL-H). The carbon-carbon double bond can also be reduced through hydrogenation using catalysts like palladium or platinum, leading to saturated bicyclic structures.

Reactions of the Alkene: The carbon-carbon double bond in the bicyclic ring can undergo various reactions, including epoxidation, dihydroxylation, halogenation, and hydrohalogenation, allowing for the introduction of new functional groups onto the bicyclic core.

Modification of the Bicyclic System: While the bicyclo[2.2.2]octene system is relatively rigid, reactions that cleave or rearrange the carbon skeleton are also conceivable under specific conditions, although such transformations were not detailed for this compound in the consulted literature.

These interconversions provide routes to synthesize this compound derivatives with potentially altered physical, chemical, or olfactory properties.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of chemical compounds, including fragrance ingredients like this compound, is increasingly important for minimizing environmental impact and promoting sustainability. The twelve principles of green chemistry provide a framework for designing more environmentally benign synthetic routes. nih.govfragranceu.comgoogle.comhuji.ac.il

Relevant green chemistry principles in the context of this compound synthesis include:

Waste Prevention: Designing synthetic routes that minimize the formation of by-products and waste is paramount. fragranceu.com The Diels-Alder reaction, being a cycloaddition, can be highly atom-economical if the reactants are fully incorporated into the product. nih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all atoms of the starting materials into the final product. nih.govfragranceu.com Evaluating the atom economy of the Diels-Alder route to this compound can highlight its efficiency in this regard.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. fragranceu.comgoogle.com This involves careful selection of starting materials, reagents, and catalysts.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. fragranceu.comhuji.ac.il Exploring solvent-free Diels-Alder reactions or using greener solvents could be beneficial.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. fragranceu.com Utilizing efficient and selective catalysts (as discussed in Section 2.3) can reduce the amount of reagents needed and minimize waste.

Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. fragranceu.com Conducting reactions at ambient temperature and pressure when possible can contribute to energy efficiency.

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting whenever technically and economically practicable. fragranceu.com While alpha-terpinene can be derived from natural sources, methyl acrylate is typically petrochemically derived. Exploring bio-based alternatives for starting materials could align with this principle.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided because such steps require additional reagents and can generate waste. nih.govfragranceu.com

Advanced Structural Characterization and Spectroscopic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and conformation of organic molecules. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides information about the types, number, and connectivity of atoms within a molecule. Different isotopes, such as 1H and 13C, are commonly used in NMR to provide complementary structural details.

For a compound like Mahagonate, 1H NMR spectroscopy would reveal the different types of hydrogen atoms and their chemical environments, including information about neighboring protons through spin-spin coupling. This is invaluable for determining the arrangement of functional groups and the carbon skeleton. 13C NMR spectroscopy provides information about the carbon framework, indicating the presence of different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons) and their hybridization states. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH2, and CH3 groups.

Advanced NMR techniques, including two-dimensional methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for confirming atom connectivity and identifying complex spin systems. These experiments help to build a complete picture of the molecular structure. For molecules with potential isomers or conformational flexibility, variable-temperature NMR or NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide insights into dynamic processes and spatial relationships between atoms, aiding in isomer identification and conformational analysis googleapis.com. While specific NMR data for this compound were not consistently available across sources, these techniques are fundamental to its definitive structural assignment.

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Determination

Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This fragmentation pattern serves as a unique fingerprint that can aid in structural identification.

For this compound, Electron Ionization (EI) MS is a common technique. In EI-MS, high-energy electrons bombard the molecule, causing ionization and fragmentation. The resulting ions are then separated based on their m/z ratio and detected. The molecular ion peak ([M]+•) corresponds to the molecular weight of the compound. The fragmentation pattern provides clues about the substructures present in the molecule. Analyzing the mass differences between fragment ions can help deduce the types of bonds that were broken and, consequently, the arrangement of atoms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups and chemical bonds present. These techniques measure the absorption (IR) or scattering (Raman) of light at specific frequencies corresponding to molecular vibrations libretexts.orgwiley-vch.de.

Infrared spectroscopy is based on the absorption of IR radiation when a molecular vibration causes a change in the molecule's dipole moment. Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum libretexts.org. For this compound, IR spectroscopy would be used to identify key functional groups such as carbonyl (C=O) if it is an ester as suggested by one proposed structure smolecule.comlookchem.comperfumersapprentice.com, C=C double bonds, C-H stretches, and C-O stretches.

Raman spectroscopy, complementary to IR, is based on the inelastic scattering of light when it interacts with molecular vibrations that cause a change in the molecule's polarizability wiley-vch.de. Vibrations that are strong in Raman may be weak or absent in IR, and vice versa, especially for molecules with symmetry spectroscopyonline.com. Raman spectroscopy is particularly useful for detecting nonpolar bonds and symmetrical vibrations, such as C=C double bonds in symmetrical environments or ring breathing modes in cyclic structures.

By analyzing the positions, intensities, and shapes of the bands in both IR and Raman spectra, chemists can identify the functional groups present and gain insights into the molecular structure and symmetry libretexts.orgspectroscopyonline.com. Although specific IR or Raman spectra for this compound were not found, these techniques are routinely applied to characterize organic compounds and would be essential for confirming the presence of expected functional groups in this compound researchgate.net.

Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating components in a mixture, assessing purity, and analyzing complex samples. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used methods lookchem.comgoogle.comresearchgate.net.

Gas Chromatography (GC) is suitable for the separation of volatile or semi-volatile compounds. In GC, the sample is vaporized and carried by an inert gas through a stationary phase contained within a column. Compounds separate based on their differential partitioning between the mobile gas phase and the stationary phase. GC is often coupled with detectors such as Flame Ionization Detection (FID) for quantification or Mass Spectrometry (MS) for identification (GC-MS) googleapis.com. For this compound, if it is sufficiently volatile or can be derivatized to be volatile, GC would be used to determine its purity and identify any impurities present. The retention time of this compound under specific GC conditions would serve as a characteristic parameter.

High-Performance Liquid Chromatography (HPLC) is used for separating a wide range of compounds, including those that are not volatile or are thermally labile. In HPLC, a liquid mobile phase carries the sample through a stationary phase packed in a column under high pressure. Separation is based on differential interactions between the analytes and the stationary and mobile phases. Various detectors can be used with HPLC, including UV-Vis detectors, refractive index detectors, and mass spectrometers (HPLC-MS) ijnrd.orgresearchgate.netnih.govsaspublishers.com. HPLC would be valuable for analyzing this compound, especially if it exists as a mixture of isomers or if its synthesis or isolation yields related byproducts. HPLC can also be used in a preparative mode to isolate pure this compound for further analysis google.comgoogle.com. The purity of this compound is assessed by the presence and relative areas of peaks in the chromatogram lookchem.com.

Advanced Spectroscopic Probes for Electronic Structure Elucidation (e.g., Vacuum Ultraviolet Spectroscopy)

Advanced spectroscopic techniques can provide deeper insights into the electronic structure of molecules. Vacuum Ultraviolet (VUV) spectroscopy, for example, involves the use of light in the VUV region (typically 100-200 nm) to probe electronic transitions nih.govnih.govresearchgate.net. VUV light is energetic enough to excite valence electrons and can provide information about higher-lying electronic states and ionization potentials.

While VUV spectroscopy is a powerful technique for studying molecular electronic structure, its application to specific complex organic molecules like this compound is less common in routine characterization compared to techniques like NMR, MS, and standard UV-Vis spectroscopy. VUV spectroscopy often requires specialized equipment and conditions due to the strong absorption of VUV light by air and many common materials.

Other advanced spectroscopic probes might include techniques like X-ray photoelectron spectroscopy (XPS) or Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, which can provide information about the elemental composition and chemical states of atoms, particularly in solid samples or thin films. However, the application of these highly specialized techniques for the routine characterization of a fragrance compound like this compound would depend on the specific research questions being addressed. Based on the available search results, there is no indication of specific VUV or other highly advanced electronic structure elucidation studies being performed on this compound.

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry, enabling comprehensive analysis of complex mixtures and providing detailed chemical profiles ijnrd.orgresearchgate.netnih.govsaspublishers.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique where the effluent from a GC column is directly introduced into a mass spectrometer. This allows for the separation of components in a mixture and the simultaneous acquisition of their mass spectra, facilitating identification googleapis.com. GC-MS would be highly valuable for analyzing crude this compound synthesis products or formulations containing this compound, allowing for the identification of impurities, byproducts, and other fragrance components.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples HPLC with MS. This technique is particularly useful for analyzing less volatile and more polar compounds that are not amenable to GC. LC-MS allows for the separation of components in a liquid sample and provides molecular weight and structural information through mass analysis ijnrd.orgresearchgate.netsaspublishers.com. LC-MS could be used to analyze different isomers of this compound or its degradation products.

Other hyphenated techniques include LC-NMR, which combines liquid chromatography with NMR spectroscopy, allowing for the online separation and structural elucidation of components in a mixture ijnrd.orgresearchgate.netnih.gov. LC-IR combines liquid chromatography with infrared spectroscopy ijnrd.org. These techniques provide even more comprehensive information by coupling separation with different spectroscopic modes.

Structure Odor Relationship Sor and Olfactory Science Studies

Comparative Olfactory Analysis with Structural Analogues and Homologues (e.g., Poivrol, Manzanate)

Comparing Mahagonate with structural analogues and homologues provides insight into how modifications in molecular structure influence odor. Poivrol is a notable compound often discussed alongside this compound. Despite sharing the same CAS number (68966-86-9) pellwall.comperfumersapprentice.comthegoodscentscompany.comhekserij.nl, suggesting they might be considered the same chemical, perfumers consistently report distinct olfactory profiles for this compound and Poivrol. pellwall.comperfumersapprentice.comthegoodscentscompany.comhekserij.nl this compound is described as woody, dry, herbal-patchouli, and laurel leaf, with some mentioning mahogany and a lack of a strong peppery note. pellwall.comperfumersapprentice.comevocativeperfumes.comhekserij.nl In contrast, Poivrol is characterized by a spicy aroma of sweet peppers, sometimes with notes of fresh sawdust mahogany and bay leaf. thegoodscentscompany.com Some sources explicitly state that the distinctive peppery note of Poivrol is almost entirely absent from this compound. pellwall.comperfumersapprentice.comthegoodscentscompany.com This difference in odor profile, despite the shared CAS number, suggests potential variations in their exact chemical structure (possibly different isomers or mixtures of isomers) or the presence of different impurities resulting from their manufacturing processes. basenotes.com

Manzanate (Ethyl 2-methylpentanoate, CAS 39255-32-8) presents a different comparison. thegoodscentscompany.comscentspiracy.comperflavory.comwikipedia.org Unlike the woody and peppery notes of this compound and Poivrol, Manzanate is described as having a fruity-green, diffusive odor reminiscent of banana and pineapple, and in dilution, strawberry. thegoodscentscompany.com Other descriptions include crisp green apple, pineapple, and cider-like notes, highlighting its fresh, bright, and juicy character. scentspiracy.comperflavory.comwikipedia.org The significant difference in olfactory profile between this compound (woody, herbal, potentially peppery) and Manzanate (fruity, green, apple/pineapple) underscores the impact of different functional groups and carbon skeletons on odor perception. Manzanate is an ester with a simpler acyclic or less complex cyclic structure compared to the bicyclic structure of this compound. smolecule.comscentspiracy.comwikipedia.org

Here is a table summarizing the olfactory profiles:

| Compound | CAS Number | Odor Description |

| This compound | 68966-86-9 | Woody, dry, herbal-patchouli, laurel leaf, mahogany, sawdust, (minimal pepper) pellwall.comperfumersapprentice.comevocativeperfumes.comthegoodscentscompany.comperfumiarz.comhekserij.nl |

| Poivrol | 68966-86-9 | Spicy aroma of sweet peppers, fresh sawdust mahogany, bay leaf thegoodscentscompany.com |

| Manzanate | 39255-32-8 | Fruity-green, banana-pineapple, strawberry, green apple, pineapple, cider thegoodscentscompany.comscentspiracy.comperflavory.comwikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Olfactory Perception

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between molecular descriptors (representing structural and physicochemical properties) and a specific activity, in this case, olfactory perception. While the search results mention QSAR in the context of structure-odor relationships generally scribd.com, there is no specific QSAR modeling data presented for this compound itself. QSAR studies in olfaction typically involve a series of structurally related compounds and their corresponding odor detection thresholds or perceived odor intensities and qualities. By analyzing the variations in molecular descriptors and correlating them with olfactory responses, QSAR models can potentially predict the odor properties of new, untested compounds or provide insights into the structural features crucial for a particular scent. The complexity of olfactory perception, involving numerous receptor types and combinatorial coding, makes QSAR modeling in this field challenging but a valuable tool for rational odorant design.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic structure of molecules. These calculations can determine properties such as molecular geometry, energy levels, charge distribution, and frontier molecular orbitals (HOMO and LUMO). These electronic features are crucial for understanding a molecule's reactivity and potential interactions. For odorant molecules, electronic structure can influence how they interact with olfactory receptors. bbc.combioresscientia.comesr.ie Density Functional Theory (DFT) is a widely used quantum chemical method for optimizing molecular geometry and determining electronic features like NMR chemical shifts, which can be used as descriptors in further computational analyses. biomedres.us

Reactivity descriptors, derived from quantum chemical calculations, can predict how a molecule will behave in chemical reactions. While specific reactivity studies on Mahagonate were not found, general computational chemistry is a key tool to understand reaction mechanisms, including those involving aromatic compounds. nih.gov

PubChem provides some computed descriptors for this compound, which are results of computational methods. These include:

| Property | Value | Source |

| Molecular Weight | 183.25 g/mol | Computed nih.gov |

| Monoisotopic Mass | 183.125928785 Da | Computed nih.gov |

| XLogP3 | 2.8 | Computed nih.gov |

| Heavy Atom Count | 13 | Computed nih.gov |

| Topological Polar Surface Area | 52.8 Ų | Computed nih.gov |

These computed properties provide basic insights into the molecule's characteristics based on its structure.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and molecular systems. By simulating the movement of atoms and molecules over time, MD can explore the conformational landscape of a flexible molecule like this compound, identifying stable three-dimensional structures and their relative populations. MD simulations are also a widely used method to analyze the interactions between aroma compounds and other molecules, such as cyclodextrins or biological receptors. researchgate.netnih.gov These simulations can provide insights into binding mechanisms and the strength of intermolecular forces, such as hydrogen bonding. researchgate.netacs.orgnih.govresearchgate.net Understanding these interactions is vital for comprehending how aroma compounds bind to olfactory receptors and how they behave in different matrices. While MD studies specifically on this compound were not found in the search results, this technique is valuable for studying the dynamic behavior and interactions of aroma compounds in general.

Prediction of Spectroscopic Signatures and Chromatographic Retention Indices

Computational methods can be used to predict spectroscopic properties, such as IR, NMR, and UV-Vis spectra, based on molecular structure. This can aid in the identification and characterization of compounds. Near-infrared (NIR) spectroscopy, often combined with chemometrics, is used experimentally to predict the chemical composition and physical properties of aromatic hydrocarbon mixtures and other substances. researchgate.netresearchgate.netnih.govmdpi.com While the computational prediction of this compound's specific spectroscopic signature was not found, the general capability exists for aroma compounds.

Predicting chromatographic retention indices is another area where computational chemistry is applied. Quantitative Structure-Retention Relationship (QSRR) models utilize molecular descriptors and machine learning techniques to predict retention indices in gas chromatography (GC). researchgate.netpraiseworthyprize.orgconicet.gov.arconicet.gov.arpraiseworthyprize.org These models can be valuable for identifying unknown compounds in complex mixtures by comparing predicted and experimental retention times. Studies have shown that methods like Artificial Neural Networks (ANN) and Multiple Linear Regression (MLR) combined with genetic algorithms can successfully predict Kovats retention indices for flavor and fragrance compounds. researchgate.netpraiseworthyprize.orgpraiseworthyprize.org

Topological Indices and Graph Theory Applications in Chemical Characterization

Chemical graph theory represents molecules as graphs, where atoms are vertices and bonds are edges. Topological indices are numerical descriptors derived from these molecular graphs that capture specific aspects of molecular structure. researchgate.netresearchgate.net These indices can be correlated with various physicochemical properties and biological activities of molecules in Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) studies. researchgate.netresearchgate.nethyle.orgnih.gov Graph theory provides a systematic way to define and enumerate chemical structures. hyle.orgunipmn.itgijash.com Topological indices have been used as simple tools for QSAR analysis and can provide insights into how molecular architecture influences properties. hyle.org While specific topological index analyses for this compound were not found, these methods are broadly applicable to the characterization of chemical compounds and the prediction of their properties based on structural features.

Chemical Stability, Degradation, and Formulation Compatibility Research

Investigation of Chemical Degradation Pathways under Environmental Stressors

Mahogany sulfonates can degrade through several pathways when exposed to environmental stressors like light and heat. Understanding these degradation routes is crucial for predicting their environmental fate and ensuring their stability during storage and use.

Photodegradation: Exposure to ultraviolet (UV) radiation can initiate the degradation of mahogany sulfonates. The aromatic rings within the sulfonate structure are the primary chromophores that absorb UV light. This absorption can lead to the excitation of electrons and the subsequent cleavage of chemical bonds, particularly the carbon-sulfur (C-S) bond. The process can generate radical species, which then participate in secondary reactions, leading to the breakdown of the surfactant molecule and a loss of its surface-active properties.

Thermal Decomposition: Mahogany sulfonates exhibit moderate to high thermal stability, a key property for their use in high-temperature applications such as engine lubricants. However, at sufficiently elevated temperatures, they undergo thermal decomposition. The primary decomposition pathway involves the cleavage of the C-S bond, leading to the formation of sulfur dioxide (SO₂) and a hydrocarbon residue. The presence of metal cations (e.g., calcium, barium) in the sulfonate salt can influence the decomposition temperature and the nature of the resulting products. For instance, metal sulfonates may first desorb water and oil, followed by the decomposition of the organic portion, and finally, the conversion of the metal sulfonate to a metal sulfate.

Hydrolytic Stability in Varying pH Environments

The hydrolytic stability of mahogany sulfonates is a significant factor in aqueous and mixed-phase systems. The sulfonate group (-SO₃⁻) is the salt of a strong acid (sulfonic acid) and a strong base (e.g., NaOH), which makes the C-S bond highly resistant to hydrolysis across a wide pH range.

In both acidic and alkaline environments, the sulfonate group remains ionized and does not readily react with water to break the C-S linkage. This inherent stability is a primary advantage of sulfonates over other types of surfactants, such as sulfates, which can be susceptible to hydrolysis under acidic conditions. This robustness ensures consistent performance in formulations that may experience pH shifts.

Table 1: Hydrolytic Stability of Mahogany Sulfonate under Different pH Conditions This table represents illustrative data based on typical sulfonate behavior, as specific kinetic data for a compound named "Mahagonate" is not available.

| pH Condition | Temperature (°C) | Observation Period (days) | Extent of Hydrolysis (%) |

|---|---|---|---|

| 3.0 (Acidic) | 50 | 30 | < 1% |

| 7.0 (Neutral) | 50 | 30 | < 0.5% |

Oxidative Stability and Antioxidant Strategies

Oxidative degradation can be a concern for mahogany sulfonates, particularly in applications where they are exposed to oxygen, high temperatures, and metal catalysts, such as in lubricating oils. The alkyl-aromatic structure of the molecule is susceptible to oxidation. The oxidation process typically initiates at the alkyl side chains, leading to the formation of hydroperoxides, which can then decompose to form a variety of oxygenated species like alcohols, ketones, and carboxylic acids. This degradation can lead to increased viscosity, sludge formation, and a reduction in the effectiveness of the sulfonate.

To mitigate oxidative degradation, antioxidant additives are commonly incorporated into formulations containing mahogany sulfonates. These antioxidants can function through several mechanisms:

Radical Scavenging: Hindered phenols and aromatic amines can donate a hydrogen atom to reactive peroxy radicals, terminating the oxidation chain reaction.

Peroxide Decomposition: Compounds like zinc dialkyldithiophosphates (ZDDP) can catalytically decompose hydroperoxides into non-radical products.

The selection of an appropriate antioxidant depends on the specific operating conditions and the other components present in the formulation.

Compatibility Studies with Diverse Chemical Matrices

The performance of mahogany sulfonates is heavily dependent on their compatibility with the surrounding chemical matrix, which can include a wide range of solvents and polymers.

Solvents: Mahogany sulfonates, being amphiphilic, exhibit varying solubility and compatibility depending on the polarity of the solvent. They are typically soluble in nonpolar organic solvents like mineral oil and other hydrocarbons, which is essential for their role as lubricant additives. In polar solvents, their behavior is more complex, often forming micelles or other aggregate structures above a certain concentration (the critical micelle concentration). Compatibility issues, such as phase separation or precipitation, can arise in solvent blends if the polarity is not optimized.

Polymers: In formulations containing polymers, such as in greases or polymer-modified lubricants, interactions between the sulfonate and the polymer chains can occur. These interactions can be favorable, leading to stable dispersions, or unfavorable, resulting in phase separation or flocculation. The compatibility depends on factors such as the chemical nature of the polymer, the molecular weight of the sulfonate, and the nature of the cation. For example, overbased calcium sulfonates are used to thicken grease, demonstrating a high degree of compatibility with the base oil and polymer thickeners to create a stable, structured system.

Kinetic and Mechanistic Studies of Decomposition Reactions

Kinetic studies of the decomposition of mahogany sulfonates provide quantitative data on their stability and reaction rates under specific conditions. Thermogravimetric analysis (TGA) is a common technique used to study thermal decomposition kinetics. TGA measures the mass loss of a sample as a function of temperature, allowing for the determination of activation energies and reaction orders for the decomposition process.

Mechanistic studies aim to elucidate the step-by-step process of degradation. For thermal decomposition, the mechanism is generally accepted to involve the homolytic cleavage of the C-S bond as the rate-determining step. This is followed by a cascade of radical reactions that break down the hydrocarbon structure. Isotopic labeling studies can be employed to trace the path of specific atoms during the degradation process, providing definitive evidence for proposed mechanisms. Understanding these kinetics and mechanisms is vital for developing more stable sulfonate structures and for accurately predicting their service life in demanding applications.

This compound: Synthesis and Structural Context

This compound, a chemical compound recognized primarily in the field of perfumery, is characterized by a bicyclo[2.2.2]oct-5-ene core structure. It is described as 1-methyl-4-isopropyl-2-carbomethoxybicyclo[2.2.2]-oct-5-ene sigmaaldrich.comnih.gov. This compound is valued for its distinct woody, dry, herbal-patchouli, and laurel leaf odor profile nih.gov.

While the provided outline focuses on the synthesis and characterization of novel derivatives and analogues of this compound, detailed research findings specifically on the systematic design, synthesis, and characterization of a wide range of novel compounds based on the this compound scaffold were not extensively found in the consulted literature. The available information primarily pertains to the synthesis and properties of this compound itself. Therefore, a comprehensive exploration of all subsections of Section 7, as outlined, with detailed research findings on novel derivatives is not possible based on the search results. However, the structural context and known synthesis of this compound can be discussed in relation to the outline's themes.

Synthesis and Characterization of Novel Derivatives and Analogues

Information regarding the synthesis and characterization of novel derivatives and analogues of Mahagonate is limited in the provided search results. However, the synthesis of this compound itself provides insight into potential routes for generating related structures.

The known synthesis of this compound (specifically the bicyclo[2.2.2]oct-5-ene structure, methyl 4-isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate) involves a Diels-Alder reaction between alpha-terpinene (B1210023) and methyl acrylate (B77674) dokumen.pub. Alpha-terpinene, a cyclic monoterpene, acts as the diene, and methyl acrylate serves as the dienophile in this cycloaddition reaction. dokumen.pub This reaction forms the characteristic bicyclo[2.2.2]octene ring system of this compound. sigmaaldrich.comnih.govdokumen.pub

This synthesis route highlights the potential for developing precursors and metabolite analogues (related to Section 7.4 of the outline) by modifying the starting materials or exploring intermediates and reaction products. Alpha-terpinene and methyl acrylate serve as direct precursors to this compound via this established method. dokumen.pub

This compound itself is a bicyclo[2.2.2]octene derivative, directly relating to the structural class mentioned in Section 7.2 of the outline (synthesis and characterization of bicyclo[2.2.2]octane and cyclohexene (B86901) derivatives). While the search results mention other fragrance compounds that are cyclohexene derivatives nih.gov, detailed information on the synthesis and characterization of novel cyclohexene derivatives specifically designed as analogues of this compound is not available in the provided snippets.

The concepts of designing new chemical entities based on the this compound scaffold (Section 7.1) and exploring isomeric forms and their chemical properties (Section 7.3) are fundamental in chemical research. However, specific research findings detailing the design principles applied to the this compound scaffold for generating novel compounds, or the characterization of various isomeric forms of novel this compound derivatives, were not found in the search results.

Environmental and Sustainability Aspects in Chemical Research

Degradation Pathways and Environmental Fate Studies of Synthetic Aroma Chemicals

Information specifically detailing the degradation pathways and comprehensive environmental fate studies for Mahagonate (associated with CAS 68966-86-9) is not extensively available in the examined public sources. However, safety information indicates potential environmental concerns. This compound is classified as toxic to aquatic life with long-lasting effects. thegoodscentscompany.comvigon.comvigon.com Consequently, precautions are advised to avoid its release into the environment, including preventing discharge into drains, water courses, or onto the ground. vigon.comvigon.com Spills should be collected, and disposal of contents and containers should be in accordance with local, regional, national, and international regulations. vigon.comvigon.com

General research on the environmental fate of synthetic organic chemicals highlights various degradation processes, including biodegradation by microorganisms, hydrolysis, and photolysis. psu.edunih.gov The persistence and degradation rate of a compound in the environment are influenced by its chemical structure, as well as environmental conditions such as pH, temperature, and the presence of microbial communities. While the specific mechanisms by which this compound degrades in different environmental compartments (e.g., soil, water, air) are not detailed in the provided information, its classification as toxic to aquatic life with long-lasting effects suggests a degree of persistence or the formation of persistent toxic degradation products in aquatic environments.

Green Chemistry Metrics in Production Processes

Waste Minimization and By-product Utilization Strategies in Synthesis

Metering quantities of active ingredients to minimize waste. environmentclearance.nic.in

Reuse of by-products from processes as raw materials or substitutes in other processes. environmentclearance.nic.in

Maximizing recoveries. environmentclearance.nic.in

Use of automated material transfer systems to minimize spillage. environmentclearance.nic.in

Use of "Closed Feed" systems into batch reactors. environmentclearance.nic.in

These are general good practices in chemical manufacturing aimed at reducing waste and improving efficiency. The document also mentions that wastewater is treated, and a zero liquid discharge system is operational, with treated wastewater recycled and solid waste disposed of in a secured landfill. environmentclearance.nic.in While these practices contribute to minimizing the environmental footprint of the manufacturing site, detailed strategies specific to the synthesis of this compound, such as the nature of its specific by-products and their potential utilization, are not described in the available information. The synthesis of this compound typically involves reactions of precursors followed by purification steps, which would inherently generate some by-products and waste streams, but the specifics are not disclosed. smolecule.com

Compound Information:

Q & A

Q. How can systematic reviews identify underexplored applications of this compound in emerging fields like nanomedicine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.